REACTION_CXSMILES
|
[CH3:1][C:2]1[O:11][C:5]([CH:6](O)[CH2:7][CH:8]=[CH2:9])=[CH:4][CH:3]=1.P([O-])([O-])(O)=[O:13].[K+].[K+].P(=O)(O)(O)O>O>[CH2:7]([CH:6]1[C:2]([OH:11])([CH3:1])[CH:3]=[CH:4][C:5]1=[O:13])[CH:8]=[CH2:9] |f:1.2.3.4|
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(CC=C)O)O1
|
Name
|
|
Quantity
|
4560 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium monohydrogen phosphate phosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+].P(O)(O)(O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 15 hours under a nitrogen stream
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a four-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted twice with methyl isobutyl ketone (600 ml)
|
Type
|
CUSTOM
|
Details
|
Removal of methyl isobutyl ketone from the extract
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(C=CC1(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |